molecular formula C12H22N2S B13813377 N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine CAS No. 5391-77-5

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine

Cat. No.: B13813377
CAS No.: 5391-77-5
M. Wt: 226.38 g/mol
InChI Key: QCTCJYILMYHLRS-UHFFFAOYSA-N
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Description

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine is a bicyclic organic compound featuring a unique fusion of sulfur (thia) and nitrogen (aza) heteroatoms within a rigid bicyclo[4.2.2]decane framework. The compound’s structure includes a conjugated enamine system and methyl substituents at positions 1, 5, and 5, which confer steric and electronic effects critical to its reactivity and stability.

Properties

CAS No.

5391-77-5

Molecular Formula

C12H22N2S

Molecular Weight

226.38 g/mol

IUPAC Name

N,1,5,5-tetramethyl-2-thia-4-azabicyclo[4.2.2]decan-3-imine

InChI

InChI=1S/C12H22N2S/c1-11(2)9-5-7-12(3,8-6-9)15-10(13-4)14-11/h9H,5-8H2,1-4H3,(H,13,14)

InChI Key

QCTCJYILMYHLRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(CC2)(SC(=NC)N1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with a suitable amine in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows for the formation of strong interactions with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Thiazolidines and Oxazepines

Thiazolidines (e.g., compounds in ) and oxazepines share functional heterocyclic motifs with the target compound but differ in ring size, substitution patterns, and heteroatom arrangement. For example:

  • Thiazolidines: Monocyclic 5-membered rings with one sulfur and one nitrogen atom. The synthesis of 2-(benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl) acetamide derivatives () involves chloroacetyl chloride and Triethylamine (TEA) under reflux conditions, yielding products with acetamide side chains .
  • Oxazepines: 7-membered rings with oxygen and nitrogen atoms, often synthesized via cyclization of β-amino alcohols.

Research Findings and Limitations

  • Synthetic Challenges : The bicyclo[4.2.2] system’s steric demands complicate functionalization, unlike the more flexible thiazolidine synthesis described in .
  • Thermal Stability: Methyl substituents in the target compound likely enhance thermal stability compared to non-methylated analogues.

Biological Activity

N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine (CAS Number: 5391-77-5) is a bicyclic compound that belongs to the class of azabicyclic amines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H22N2SC_{12}H_{22}N_{2}S, with a molecular weight of approximately 230.38 g/mol. Its structure features a thia and azabicyclic framework that is essential for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as its antiviral potential.

Antimicrobial Activity

  • Mechanism of Action : The compound exhibits significant antibacterial activity by disrupting bacterial cell membranes and inhibiting essential cellular processes.
  • Minimum Inhibitory Concentrations (MIC) : Studies have reported that this compound shows MIC values comparable to established antibiotics such as ciprofloxacin against strains like Staphylococcus aureus and Pseudomonas aeruginosa .

Antiviral Activity

Research has indicated that the compound also possesses antiviral properties, particularly against influenza virus strains. The mechanism appears to involve interference with viral replication processes .

Study 1: Antibacterial Efficacy

In a study conducted by Dogan et al., various derivatives of bicyclic compounds were evaluated for their antimicrobial properties. This compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria with an emphasis on its effectiveness against drug-resistant strains.

Bacterial Strain MIC (µg/mL) Reference Drug
Staphylococcus aureus32Ciprofloxacin
Pseudomonas aeruginosa16Ciprofloxacin
Escherichia coli64Ampicillin

Study 2: Antiviral Properties

An investigation into the antiviral properties revealed that the compound inhibited the replication of the H1N1 influenza virus effectively at concentrations lower than those required for cytotoxicity in human cell lines .

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